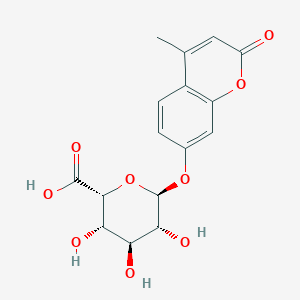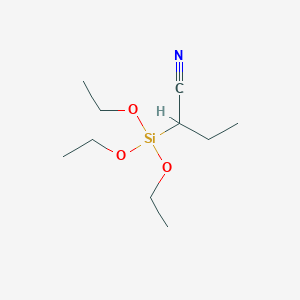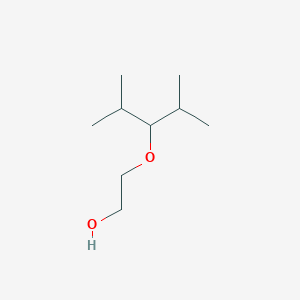
Poly(oxy-1,2-ethanediyl), alpha-(3-methyl-1-(2-methylpropyl)butyl)-omega-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poly(oxy-1,2-ethanediyl), alpha-(3-methyl-1-(2-methylpropyl)butyl)-omega-hydroxy-, commonly known as Pluronic F-127, is a triblock copolymer that has been widely used in scientific research due to its unique properties. This polymer is composed of poly(ethylene oxide) (PEO) and poly(propylene oxide) (PPO) blocks, which give it a hydrophilic and hydrophobic nature, respectively. Pluronic F-127 has been utilized in various research fields such as drug delivery, tissue engineering, and cell culture.
Mécanisme D'action
The mechanism of action of Pluronic F-127 is not fully understood. However, it is believed that the hydrophilic Poly(oxy-1,2-ethanediyl), alpha-(3-methyl-1-(2-methylpropyl)butyl)-omega-hydroxy- blocks can interact with water molecules, while the hydrophobic PPO blocks can interact with hydrophobic molecules. This property allows Pluronic F-127 to form micelles in aqueous solutions and provide mechanical support for cells in tissue engineering.
Biochemical and Physiological Effects
Pluronic F-127 is considered to be biocompatible and non-toxic. It has been shown to have minimal effects on cell viability and proliferation. However, it is important to note that the effects of Pluronic F-127 can vary depending on the concentration and application.
Avantages Et Limitations Des Expériences En Laboratoire
Pluronic F-127 has several advantages for lab experiments. It is a well-established product that is commercially available. It is also biocompatible and non-toxic, making it suitable for use in cell culture and tissue engineering. Pluronic F-127 can form micelles in aqueous solutions, which can encapsulate hydrophobic drugs and improve their solubility and bioavailability.
However, Pluronic F-127 has some limitations. Its properties can vary depending on the concentration and application. It can also interfere with some assays and imaging techniques, making it unsuitable for certain experiments.
Orientations Futures
There are several future directions for the use of Pluronic F-127 in scientific research. One area of interest is the development of Pluronic F-127-based drug delivery systems for the treatment of various diseases. Another area of interest is the use of Pluronic F-127 in the development of tissue-engineered organs for transplantation. Additionally, the use of Pluronic F-127 in the development of biosensors and imaging agents is an area of active research.
Méthodes De Synthèse
The synthesis of Pluronic F-127 involves the reaction of propylene oxide with ethylene oxide in the presence of a catalyst. The resulting copolymer has a molecular weight range of 12,600-17,600 g/mol and a Poly(oxy-1,2-ethanediyl), alpha-(3-methyl-1-(2-methylpropyl)butyl)-omega-hydroxy-/PPO ratio of 1:2.5. The synthesis of Pluronic F-127 is a well-established process, and the product is commercially available.
Applications De Recherche Scientifique
Pluronic F-127 has been extensively used in scientific research due to its unique properties. One of its main applications is in drug delivery systems. Pluronic F-127 can form micelles in aqueous solutions, which can encapsulate hydrophobic drugs. The micelles can protect the drug from degradation and improve its solubility and bioavailability. Pluronic F-127 has also been used as a thermosensitive hydrogel for the controlled release of drugs.
Pluronic F-127 has also been used in tissue engineering. It can be used as a scaffold material for the regeneration of tissues such as bone, cartilage, and nerve. Pluronic F-127 can provide mechanical support for the cells and promote their growth and differentiation.
Propriétés
Numéro CAS |
132299-20-8 |
|---|---|
Nom du produit |
Poly(oxy-1,2-ethanediyl), alpha-(3-methyl-1-(2-methylpropyl)butyl)-omega-hydroxy- |
Formule moléculaire |
C9H20O2 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
2-(2,4-dimethylpentan-3-yloxy)ethanol |
InChI |
InChI=1S/C9H20O2/c1-7(2)9(8(3)4)11-6-5-10/h7-10H,5-6H2,1-4H3 |
Clé InChI |
QXGSHGKOPJABTM-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(C)C)OCCO |
SMILES canonique |
CC(C)C(C(C)C)OCCO |
Synonymes |
2-(2,4-dimethylpentan-3-yloxy)ethanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



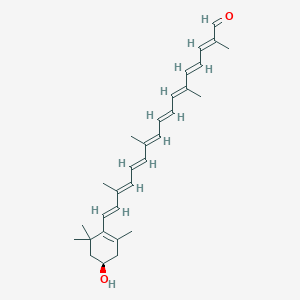
![(1R,2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-Hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B162421.png)
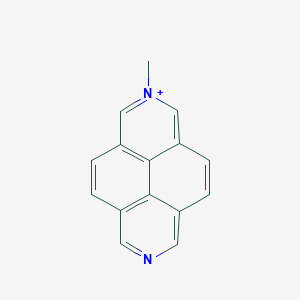
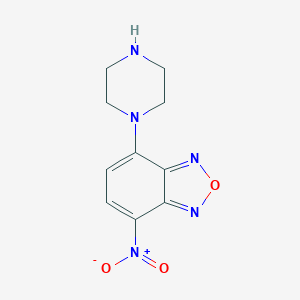
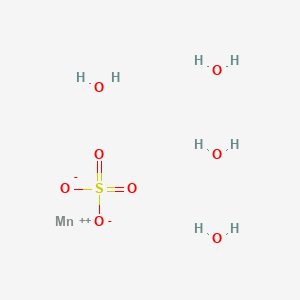
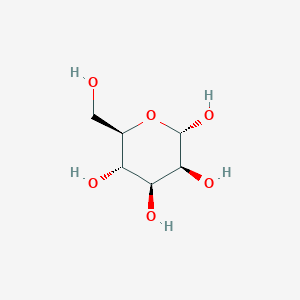
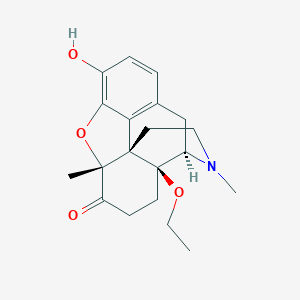
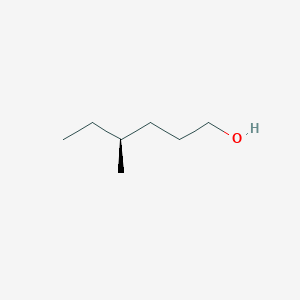
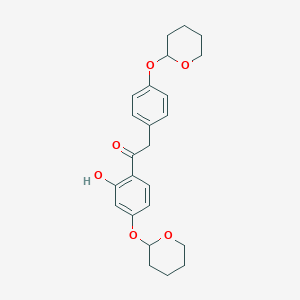
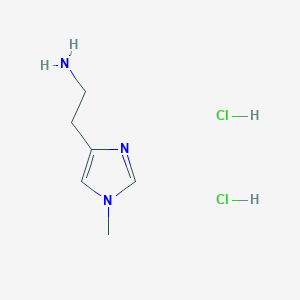
![N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-naphthalenesulfonamide](/img/structure/B162438.png)
